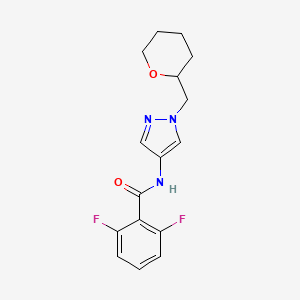

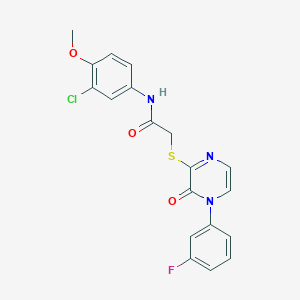

3-(1,3-Benzothiazol-2-yl)-7-methoxychromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1,3-Benzothiazol-2-yl)-7-methoxychromen-2-one” is a benzothiazole derivative. Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Applications De Recherche Scientifique

Structural Significance and Biological Activities

Benzothiazole derivatives, including compounds like 3-(1,3-Benzothiazol-2-yl)-7-methoxychromen-2-one, are pivotal in medicinal chemistry due to their diverse biological activities. The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules. These derivatives are renowned for their pharmacological properties across various domains, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, among others. The presence of the benzothiazole moiety significantly enhances the activity profile of these compounds, suggesting their crucial role in drug discovery and therapeutic applications. The structural versatility of benzothiazole derivatives allows for a wide range of biological activities, underlined by modifications at specific sites on the molecule, particularly the C-2 carbon atom and C-6 positions, which are often associated with enhanced biological effects (Bhat & Belagali, 2020).

Anticancer Potential

The anticancer properties of benzothiazole derivatives are significant, with numerous studies indicating their potential against various cancer cell lines. The therapeutic relevance of these compounds is underpinned by their ability to interact with different biological targets, showcasing a promising avenue for anticancer drug development. The diversity in the anticancer activity of benzothiazole compounds is attributed to the structural adaptability and the presence of substituents that modulate their interaction with cancerous cells. Some derivatives have been identified as potential antitumor agents, highlighting the importance of the benzothiazole scaffold in the design of new chemotherapeutics (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Pharmacological Diversity

The pharmacological diversity of benzothiazole derivatives extends beyond anticancer activities to include antimicrobial, anti-inflammatory, and antiviral effects. This broad spectrum of pharmacological actions underscores the potential of benzothiazole derivatives in addressing various therapeutic needs. The structural modifications of these compounds have been explored to enhance their pharmacological profiles, providing insights into the development of more effective and targeted therapeutic agents. The exploration of benzothiazole derivatives in drug discovery has been enriched by the understanding of their mechanism of action, which is crucial for the rational design of novel drugs with improved efficacy and safety profiles (Law & Yeong, 2022).

Mécanisme D'action

While the specific mechanism of action for “3-(1,3-Benzothiazol-2-yl)-7-methoxychromen-2-one” is not available, benzothiazole compounds have been found to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c1-20-11-7-6-10-8-12(17(19)21-14(10)9-11)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXLGUGLZGEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

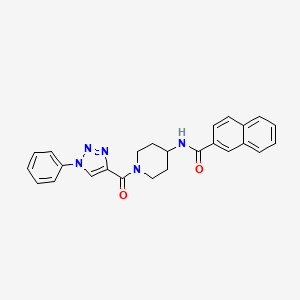

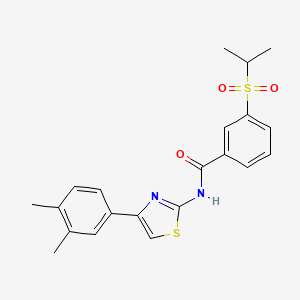

![3-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2635613.png)

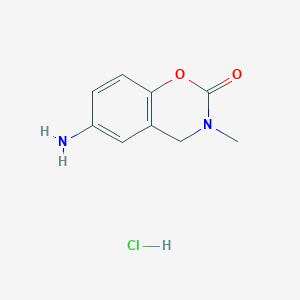

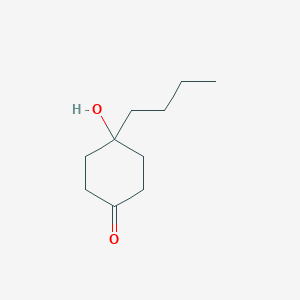

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2635616.png)

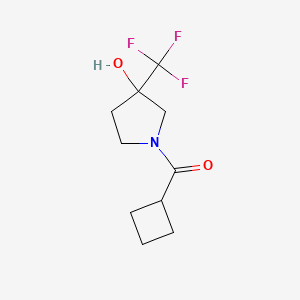

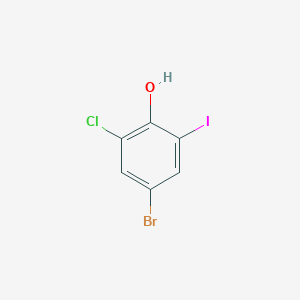

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)